molecular formula C12H16IN B11792671 (R)-1-Benzyl-3-Iodopiperidine

(R)-1-Benzyl-3-Iodopiperidine

Cat. No.: B11792671
M. Wt: 301.17 g/mol
InChI Key: FHTUIQKEZRUTCA-GFCCVEGCSA-N
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Description

®-1-Benzyl-3-Iodopiperidine is a chiral organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and an iodine atom attached to the third carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-3-Iodopiperidine typically involves the iodination of ®-1-Benzylpiperidine. One common method is the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the third carbon position of the piperidine ring.

Industrial Production Methods

Industrial production of ®-1-Benzyl-3-Iodopiperidine may involve large-scale iodination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-3-Iodopiperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: The benzyl group can be reduced to a methyl group using hydrogenation techniques.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.

    Reduction Reactions: Catalysts like palladium on carbon in the presence of hydrogen gas.

Major Products Formed

    Substitution Reactions: Formation of ®-1-Benzyl-3-azidopiperidine or ®-1-Benzyl-3-thiocyanatopiperidine.

    Oxidation Reactions: Formation of ®-1-Benzyl-3-Iodopiperidine N-oxide.

    Reduction Reactions: Formation of ®-1-Methyl-3-Iodopiperidine.

Scientific Research Applications

®-1-Benzyl-3-Iodopiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Synthetic Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel chemical entities.

    Biological Studies: It is employed in studies investigating the interaction of piperidine derivatives with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-Iodopiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The iodine atom may participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity for its targets. The piperidine ring provides a scaffold that can be modified to optimize the compound’s pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-Benzyl-3-Chloropiperidine
  • ®-1-Benzyl-3-Bromopiperidine
  • ®-1-Benzyl-3-Fluoropiperidine

Uniqueness

®-1-Benzyl-3-Iodopiperidine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions, potentially enhancing the compound’s efficacy in certain applications.

Properties

Molecular Formula

C12H16IN

Molecular Weight

301.17 g/mol

IUPAC Name

(3R)-1-benzyl-3-iodopiperidine

InChI

InChI=1S/C12H16IN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1

InChI Key

FHTUIQKEZRUTCA-GFCCVEGCSA-N

Isomeric SMILES

C1C[C@H](CN(C1)CC2=CC=CC=C2)I

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)I

Origin of Product

United States

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